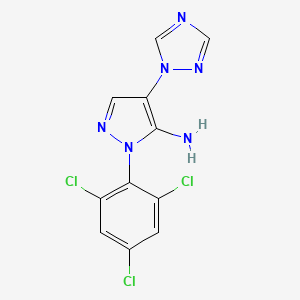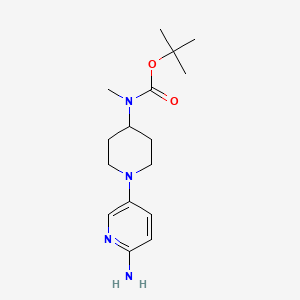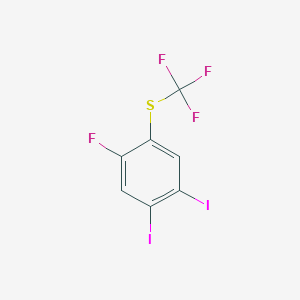
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is an organohalogen compound with the molecular formula C7H2F4I2S. This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the following steps:
Starting Material: Begin with 1-fluoro-2-iodobenzene.
Halogenation: React with iodine monochloride (ICl) in the presence of a catalyst to introduce the second iodine atom.
Trifluoromethylthiolation: Introduce the trifluoromethylthio group using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in radiolabeling and imaging studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene depends on the specific application. In chemical reactions, the iodine atoms and trifluoromethylthio group act as reactive sites, facilitating various transformations. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodo-4-fluorobenzene: Lacks the trifluoromethylthio group.
1,2-Diiodo-5-(trifluoromethylthio)benzene: Lacks the fluorine atom.
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is unique due to the combination of halogen atoms and the trifluoromethylthio group, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C7H2F4I2S |
|---|---|
Molekulargewicht |
447.96 g/mol |
IUPAC-Name |
1-fluoro-4,5-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H |
InChI-Schlüssel |
BSNAYFHABRSKKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)I)SC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
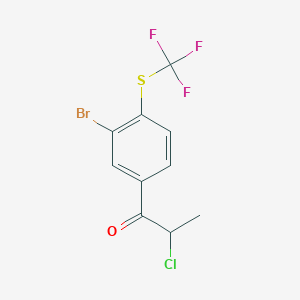
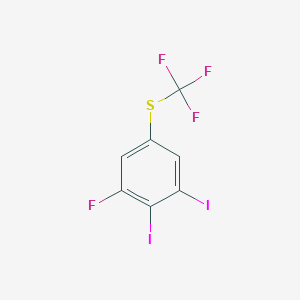
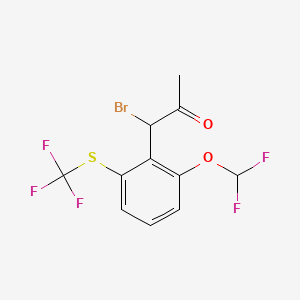

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)



